molecular formula C9H10ClF2NO2 B3028374 (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride CAS No. 1958125-88-6

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

Cat. No. B3028374
CAS RN: 1958125-88-6
M. Wt: 237.63
InChI Key: JGIXPMPFXKDMQH-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1374651-47-4 . It has a molecular weight of 223.61 and its IUPAC name is amino (2,4-difluorophenyl)acetic acid hydrochloride . The compound is typically stored at room temperature in an inert atmosphere . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride” is 1S/C8H7F2NO2.ClH/c9-4-1-2-5 (6 (10)3-4)7 (11)8 (12)13;/h1-3,7H,11H2, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride” is a solid at room temperature . and is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

  • Optimized synthesis methods for similar compounds, such as Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, have been developed, demonstrating the focus on improving yields and characterizing structural properties (Wang, 2008).

Catalysis and Hydrolysis Studies

  • Research on the catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride includes compounds with similar structures, indicating a potential application in catalytic processes (Deady & Finlayson, 1983).

Enzymatic Hydrolysis and Synthesis of Amino Acids

  • Studies on the enzymatic hydrolysis of methyl d,l-3,3-difluorophenyl alanate and similar derivatives for the synthesis of difluoro amino acids provide insights into the applications of these compounds in biochemical synthesis (Ayi, Guedj, & Septe, 1995).

Application in Medicinal Chemistry

  • Compounds structurally related to (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride have been synthesized and tested as anticancer drugs, highlighting the potential pharmaceutical applications (Basu Baul et al., 2009).

Applications in Organic Synthesis

  • Research on the synthesis of optically active complexes and derivatives, such as those derived from primary benzylamine and related compounds, indicates applications in the field of organic synthesis (Fuchita et al., 1997).

Environmental Applications

  • Studies on the degradation of environmental pollutants like 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic conditions suggest possible environmental remediation applications (Yang et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if feeling unwell, washing with plenty of soap and water if on skin, and rinsing cautiously with water for several minutes if in eyes .

properties

IUPAC Name

methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIXPMPFXKDMQH-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

CAS RN

1958125-88-6
Record name Benzeneacetic acid, α-amino-2,4-difluoro-, methyl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958125-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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